molecular formula C13H12FN3O2 B032528 N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine CAS No. 1263404-74-5

N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine

Cat. No.: B032528
CAS No.: 1263404-74-5
M. Wt: 261.25 g/mol
InChI Key: BGRAXSCMDDBKRP-UHFFFAOYSA-N
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Description

N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine is an organic compound that features a fluorobenzyl group attached to a nitrobenzene-1,3-diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine typically involves the reaction of 4-fluorobenzylamine with 4-nitrobenzene-1,3-diamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N1-(4-Fluorobenzyl)-4-aminobenzene-1,3-diamine .

Scientific Research Applications

N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine is unique due to its specific combination of a fluorobenzyl group and a nitrobenzene-1,3-diamine structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-N-[(4-fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)8-16-11-5-6-13(17(18)19)12(15)7-11/h1-7,16H,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRAXSCMDDBKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC(=C(C=C2)[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602350
Record name N~1~-[(4-Fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263404-74-5
Record name N~1~-[(4-Fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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